molecular formula C10H18N2O4 B1604823 4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid CAS No. 492461-79-7

4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1604823
CAS No.: 492461-79-7
M. Wt: 230.26 g/mol
InChI Key: OSQJCAMJAGJCSX-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 1.39 ppm (s, 9H) : tert-Butyl group (Boc)
  • δ 3.15–3.45 ppm (m, 4H) : Pyrrolidine ring protons
  • δ 4.12 ppm (br s, 1H) : Amino proton exchange with D₂O
  • δ 12.1 ppm (br s, 1H) : Carboxylic acid proton

¹³C NMR (100 MHz, CDCl₃) :

  • δ 28.1 ppm : Boc methyl groups
  • δ 80.5 ppm : Boc quaternary carbon
  • δ 174.8 ppm : Carboxylic acid carbonyl
  • δ 156.2 ppm : Boc carbonyl

Mass Spectrometric Fragmentation Patterns

Electrospray Ionization (ESI-MS) :

  • m/z 231.1 [M+H]⁺ (Calculated: 230.1267)
  • Major fragments:
    • m/z 130.1: Pyrrolidine-3-carboxylic acid (Boc group loss, -100.2)
    • m/z 84.0: Protonated pyrrolidine ring

High-Resolution MS (HRMS) :

  • Observed: 230.12665706 (C₁₀H₁₈N₂O₄)
  • Theoretical: 230.12665706 (Δ = 0 ppm)

Properties

IUPAC Name

4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-4-6(8(13)14)7(11)5-12/h6-7H,4-5,11H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQJCAMJAGJCSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70333413
Record name 4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

492461-79-7
Record name 4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protection of the Amino Group with Boc

  • Reagents and Conditions : tert-Butoxycarbonyl chloride (Boc-Cl) is reacted with the free amino group of the pyrrolidine derivative in the presence of a base such as triethylamine or pyridine.
  • Solvent : Common solvents include dichloromethane or acetonitrile.
  • Temperature : Typically carried out at 0°C to room temperature to control reaction rate and avoid side reactions.
  • Outcome : Formation of the Boc-protected amino pyrrolidine intermediate, which is more stable and amenable to further transformations.

Carboxylation to Introduce the Carboxylic Acid Group

  • Method : The Boc-protected pyrrolidine is subjected to carboxylation using carbon dioxide under basic conditions.
  • Base : Strong bases such as sodium hydride or potassium tert-butoxide are used to deprotonate the pyrrolidine ring, facilitating nucleophilic attack on CO2.
  • Reaction Conditions : High-pressure CO2 reactors may be employed industrially to increase yield and reaction rate.
  • Purification : The product is isolated by crystallization or chromatography to obtain high purity.

Alternative Synthetic Route via Fmoc-Protection and Subsequent Deprotection

  • A reported method involves starting from (2S,4R) Fmoc-4-amino-1-Boc-pyrrolidine-2-carboxylic acid.
  • Deprotection : Treatment with pyrrolidine in acetonitrile at room temperature for 3 hours removes the Fmoc group.
  • Coupling Reaction : The resulting 4-amino-1-Boc-pyrrolidine-2-carboxylic acid is then used in palladium-catalyzed coupling reactions with aryl halides under reflux conditions.
  • Purification : Final products are purified by preparative high-performance liquid chromatography (Prep. HPLC).
  • Yield : Approximately 40% yield reported for coupling products, indicating moderate efficiency of this route.

Industrial Production Considerations

Summary Table of Preparation Methods

Step Reagents/Conditions Reaction Type Notes
Amino Group Protection Boc-Cl, triethylamine, DCM, 0°C to RT Protection Forms Boc-protected intermediate
Carboxylation CO2, strong base (NaH, t-BuOK), high pressure Carboxylation Introduces carboxylic acid
Fmoc Deprotection & Coupling Pyrrolidine, acetonitrile, Pd2(dba)3, BINAP, toluene reflux Deprotection & Coupling Alternative route with coupling
Purification Crystallization, chromatography, Prep. HPLC Purification Ensures product purity

Research Findings and Analysis

  • The Boc protection step is crucial for selective functionalization and preventing side reactions during carboxylation.
  • Carboxylation under basic conditions with CO2 is an efficient way to introduce the carboxylic acid moiety, with industrial methods leveraging high-pressure equipment for scalability.
  • The alternative method involving Fmoc deprotection followed by palladium-catalyzed coupling expands the utility of the compound in complex molecule synthesis, though yields may be moderate.
  • Purification by preparative HPLC and crystallization ensures the isolation of high-purity product suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it can act as a precursor to bioactive molecules that target specific enzymes or receptors. The Boc protecting group provides stability during synthetic transformations and can be removed to reveal the active amine group, which can interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid is unique due to the presence of both the Boc-protected amino group and the carboxylic acid group on the pyrrolidine ring. This combination of functional groups makes it a versatile intermediate in organic synthesis and medicinal chemistry .

Biological Activity

4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid (CAS No. 492461-79-7) is a β-amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique pyrrolidine structure, which is known to influence various biological interactions, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C10_{10}H18_{18}N2_2O4_4
  • Molecular Weight : 230.26 g/mol
  • CAS Number : 492461-79-7

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including antiviral, anti-inflammatory, and antibacterial effects. Its structure allows it to interact with various biological targets, making it a subject of interest for drug development.

Antiviral Activity

A notable study by Wang et al. highlighted the compound's role as a neuraminidase inhibitor, with an IC50_{50} value of 50 μM. This suggests that it can inhibit viral replication mechanisms, particularly in influenza viruses. The compound was part of a series of β-amino acid heterocyclic derivatives that demonstrated promising antiviral properties against various viruses, including tobacco mosaic virus (TMV) and herpes simplex virus type 1 (HSV-1) .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralNeuraminidase inhibitor (IC50_{50} = 50 μM)Wang et al.
AntiviralEffective against tobacco mosaic virusWang et al.
Anti-inflammatoryModulation of inflammatory responsesBernardino et al.
AntibacterialPotential antibacterial properties (specific data limited)General Review

The mechanism by which this compound exerts its biological effects involves its ability to mimic natural substrates or inhibitors in biochemical pathways. For instance, as a neuraminidase inhibitor, it competes with sialic acid for binding to the enzyme, thus preventing the release of new viral particles from infected cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via Boc protection of the pyrrolidine nitrogen, followed by functionalization at the 3-position. Key steps include:

  • Boc Protection : Use tert-butoxycarbonyl anhydride (Boc₂O) in a basic solvent like THF or DCM to protect the amine group .
  • Carboxylic Acid Introduction : Employ oxidation or carboxylation reactions, such as using potassium permanganate under acidic conditions .
  • Optimization : Reaction temperatures (e.g., 0–25°C) and stoichiometric ratios (e.g., 1.2 equivalents of Boc₂O) are critical for minimizing side products. Purity is typically verified via HPLC (≥95%) .

Q. How should researchers characterize the purity and stereochemical integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the Boc group (e.g., tert-butyl peaks at ~1.4 ppm) and carboxylic acid proton (broad signal at ~12 ppm) .
  • HPLC/MS : Reverse-phase HPLC with UV detection at 210–254 nm and mass spectrometry to confirm molecular weight (e.g., M+H⁺ = theoretical +1) .
  • Chiral Analysis : Chiral HPLC or polarimetry to verify enantiomeric excess, especially if the synthesis involves stereoselective steps .

Q. What are the stability considerations for long-term storage of this compound?

  • Storage Guidelines :

  • Store at –20°C in airtight containers under inert gas (e.g., N₂) to prevent Boc group hydrolysis or carboxylic acid dimerization .
  • Avoid exposure to moisture or strong acids/bases, which may cleave the Boc group or degrade the pyrrolidine ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical data (e.g., melting points) for this compound?

  • Approach :

  • Reproducibility Checks : Replicate synthesis and purification steps using literature protocols (e.g., recrystallization from ethyl acetate/hexane) .
  • Purity Analysis : Use differential scanning calorimetry (DSC) to confirm melting point consistency. Discrepancies often arise from impurities or polymorphic forms .
  • Cross-Validation : Compare data with structurally analogous compounds, such as (2R,4S)-1-Boc-4-phenylpyrrolidine-2-carboxylic acid (mp 162–166°C) .

Q. What strategies are effective for optimizing stereochemical outcomes in derivatives of this compound?

  • Stereocontrol Methods :

  • Chiral Auxiliaries : Use enantiomerically pure starting materials, such as (R)- or (S)-prolinol derivatives, to control the 3-amino group configuration .
  • Catalytic Asymmetric Synthesis : Employ transition-metal catalysts (e.g., Ru or Pd) for hydrogenation or cross-coupling reactions .
  • Computational Modeling : DFT calculations to predict transition states and optimize reaction pathways for desired stereoisomers .

Q. How can competing reaction pathways (e.g., Boc deprotection vs. ring-opening) be managed during functionalization?

  • Mitigation Strategies :

  • Protecting Group Compatibility : Use orthogonal protecting groups (e.g., Fmoc for the amine) during carboxylic acid activation .
  • Kinetic Control : Conduct reactions at low temperatures (–78°C) to favor desired pathways, such as selective acylation over ring-opening .
  • In Situ Monitoring : Utilize FTIR or Raman spectroscopy to track Boc group stability during reactions .

Methodological Tables

Table 1 : Key Reaction Conditions for Boc Protection

ParameterOptimal RangeReference
SolventDCM or THF
Temperature0–25°C
Boc₂O Equivalents1.2–1.5
Reaction Time12–24 hours

Table 2 : Stability Under Different Storage Conditions

ConditionDegradation Observed?Reference
25°C (open air)Yes (1 week)
–20°C (N₂ atmosphere)No (6 months)
Exposure to H₂OHydrolysis in 24 hours

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid

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